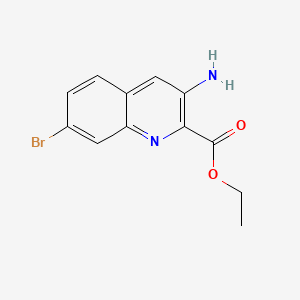

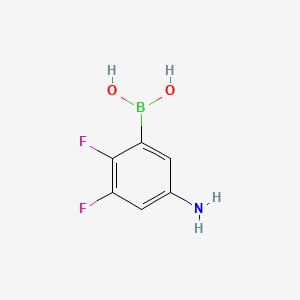

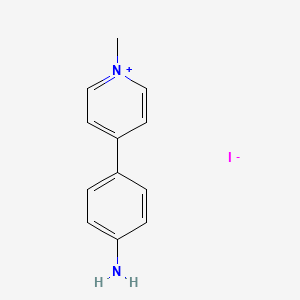

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4,6-bis(4-aminophenyl)-2,2’-bipyridine was synthesized starting from condensation reactions of 4-nitro acetophenone, 4-nitrobenzadehyde and pyridacyl pyridinium iodide (Krönke salt) and reduction of the desired dinitro compound . Another example is the synthesis of a series of polyimides via reaction of new bipyridine containing diamine, 4,6-bis(4-aminophenyl)-2,2’-bipyridine, with commercial dianhydrides .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the similar compounds .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, a new series of polyimides and copolyimides were synthesized via reaction of new bipyridine containing diamine, 4,6-bis(4-aminophenyl)-2,2’-bipyridine, with commercial dianhydrides .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the resulting polyimides showed good solubility in common polar solvents, high thermal stability with the glass transition temperature (Tgs) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .

Aplicaciones Científicas De Investigación

Mitochondrial pH Imaging

4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium, a related compound, has been synthesized for use as a mitochondrial-targeted pH fluorescent probe. This probe exhibits pH-dependent behavior suitable for visualizing mitochondrial pH fluctuations in live cells (Lin et al., 2018).

Chemical Characterization and Structural Analysis

Mononuclear trimethylplatinum(IV) complexes and dinuclear complexes involving pyridine derivatives, including 4-methylpyridine, have been synthesized and characterized using spectroscopic methods. These studies focus on the solution speciation and structural analysis relevant to chemical research (Ghosh et al., 2015).

Fluorescent Labeling in Quantitative Analysis

Compounds like 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine have been used as fluorescent labeling reagents for the quantitative analysis of substances such as carnitine (Nakaya et al., 1996).

CO2 Separation Technologies

1-Aminopyridinium iodide, a similar compound, is utilized in CO2 separation composites. It significantly improves separation performance, demonstrating potential applications in environmental and energy research (Kim & Kang, 2019).

Development of Delivery Systems

Synthesis of 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides has been explored for potential use in delivery systems. These compounds demonstrate self-assembling properties suitable for the development of liposomes and other nanoparticle-based delivery systems (Pikun et al., 2022).

Optochemical Sensor Development

Studies have focused on the sensitivity of immobilized metalloporphyrins, involving compounds like 4-N-methylpyridyl porphyrin, towards anions such as iodide. This research is pertinent to the development of optochemical sensors (Czolk, 1996).

Synthesis of Radiotracers

The synthesis of compounds like the 4-[11C]methylamino derivative of N-{N-[4-(4-Aminophenyl)butyryl]-L-prolyl}pyrrolidine highlights applications in developing radiotracers for positron emission tomography studies (Dort et al., 1994).

Crystallography and Structural Studies

Research on crystal structures of various compounds, including those with iodide and pyridine derivatives, contributes to our understanding of molecular arrangements and interactions in solid states. These findings are vital for materials science and chemistry (Calmuschi-Cula et al., 2009).

Chemical Synthesis and Applications

Studies have explored the synthesis of various compounds, including reactions with pyridinium salts and β-dicarbonyl compounds. This research is significant for synthetic chemistry and the development of new chemical entities (Potts et al., 1973).

Fluorescence Sensing Technologies

A novel oligopyrrole derivative was synthesized for selective iodide ion detection, demonstrating the potential of such compounds in developing highly sensitive fluorescence sensors (Nabavi & Alizadeh, 2014).

Safety And Hazards

Direcciones Futuras

Future research could focus on the synthesis and characterization of “4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide” and its potential applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, covalent organic frameworks (COFs) are a class of extended crystalline porous polymers that possess unique architectures with high surface areas, long-range order, and permanent porosity, which have been used for the capture of radioactive iodine .

Propiedades

IUPAC Name |

4-(1-methylpyridin-1-ium-4-yl)aniline;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.HI/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-9,13H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVRCVQYSOFTSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80766975 |

Source

|

| Record name | 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80766975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide | |

CAS RN |

118931-23-0 |

Source

|

| Record name | 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80766975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.